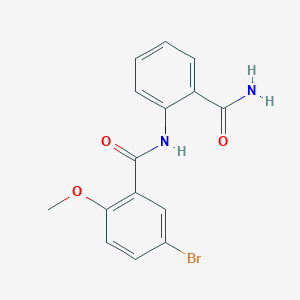
2-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a thiazole derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 2-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide is not fully understood. However, it has been proposed that the compound may exert its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. It has also been suggested that the compound may induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects
Studies have shown that 2-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide exhibits significant biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, the compound has been found to possess anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One of the advantages of using 2-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide in lab experiments is its broad spectrum antimicrobial activity. This makes it useful in the study of various microorganisms. Additionally, the compound has been found to exhibit low toxicity, which may make it a safer alternative to other antimicrobial agents. However, one of the limitations of using the compound in lab experiments is the lack of information on its long-term effects.
将来の方向性
There are several future directions for research related to 2-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide. One area of research could focus on the development of new materials using the compound. Another area of research could be the study of the compound's potential use as a corrosion inhibitor. Additionally, more studies could be conducted to fully understand the mechanism of action of the compound and to identify any potential long-term effects. Finally, the compound's potential use in the treatment of various inflammatory conditions could also be explored.
Conclusion
In conclusion, 2-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide is a thiazole derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been synthesized using various methods and has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. The compound has several advantages for lab experiments, including its broad spectrum antimicrobial activity and low toxicity. However, more research is needed to fully understand the compound's mechanism of action and to identify any potential long-term effects.
合成法
2-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide can be synthesized using various methods. One of the commonly used methods is the reaction of 2-chloro-4-methylbenzoic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then treated with acetic anhydride to yield 2-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide.
科学的研究の応用
2-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. It has also been studied for its potential use as a corrosion inhibitor, as well as in the development of new materials.
特性
分子式 |
C11H9ClN2OS |
|---|---|
分子量 |
252.72 g/mol |
IUPAC名 |
2-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H9ClN2OS/c1-7-2-3-8(9(12)6-7)10(15)14-11-13-4-5-16-11/h2-6H,1H3,(H,13,14,15) |
InChIキー |
ICGYNTWHZAMPFH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NC=CS2)Cl |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NC=CS2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-(aminocarbonyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244887.png)
![N-[(2-carbamoylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B244888.png)
![5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244889.png)
![N-{3-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244893.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide](/img/structure/B244894.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244896.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244899.png)
![2-[(3-Propoxybenzoyl)amino]benzamide](/img/structure/B244900.png)
![2-[(3-Ethoxybenzoyl)amino]benzamide](/img/structure/B244901.png)
![4-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244902.png)
